3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the molecular formula C25H25ClN2O2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline typically involves several steps:
Starting Material: The synthesis begins with commercially available isoquinoline derivatives.
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amine functionality.
Aminomethylation: The protected isoquinoline undergoes aminomethylation to introduce the aminomethyl group.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline can be compared with other isoquinoline derivatives:
Similar Compounds: 1,2,3,4-tetrahydroisoquinoline, 3-aminomethyl-1,2,3,4-tetrahydroisoquinoline, and 2-Fmoc-1,2,3,4-tetrahydroisoquinoline.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGSKWVDCQDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135529 | |
Record name | 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-39-6 | |
Record name | 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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